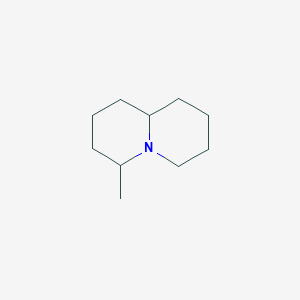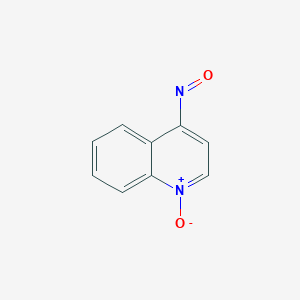
4-Nitrosoquinoline 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Nitrosoquinoline 1-oxide (4NQO) is a chemical compound that has been widely used in scientific research for its carcinogenic properties. It is a potent mutagen and has been shown to induce tumors in various animal models.
Mécanisme D'action
The mechanism of action of 4-Nitrosoquinoline 1-oxide involves the formation of DNA adducts, which can result in mutations and chromosomal aberrations. The compound has been shown to induce oxidative stress and DNA damage, leading to the activation of various signaling pathways that promote tumor development.
Effets Biochimiques Et Physiologiques
4-Nitrosoquinoline 1-oxide has been shown to induce a wide range of biochemical and physiological effects, including oxidative stress, DNA damage, inflammation, and apoptosis. The compound has been shown to induce tumors in various organs, including the skin, liver, and lung.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Nitrosoquinoline 1-oxide in lab experiments is its ability to induce tumors in animal models, which can be used to study the mechanisms of carcinogenesis. However, the compound has some limitations, including its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on 4-Nitrosoquinoline 1-oxide. One area of interest is the development of new animal models that can be used to study the effects of 4-Nitrosoquinoline 1-oxide on different types of cancer. Another area of interest is the development of new therapies that target the signaling pathways activated by 4-Nitrosoquinoline 1-oxide. Additionally, there is a need for more research on the potential risks and benefits of using 4-Nitrosoquinoline 1-oxide in scientific research.
Méthodes De Synthèse
The synthesis of 4-Nitrosoquinoline 1-oxide involves the reaction of 4-nitroquinoline 1-oxide with sodium nitrite in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method has been used to produce high-quality 4-Nitrosoquinoline 1-oxide for scientific research purposes.
Applications De Recherche Scientifique
4-Nitrosoquinoline 1-oxide has been extensively used in scientific research to study the mechanisms of carcinogenesis. It has been shown to induce tumors in various animal models, including mice, rats, and hamsters. The compound has also been used to study the effects of UV radiation on skin cancer development.
Propriétés
Numéro CAS |
1130-69-4 |
|---|---|
Nom du produit |
4-Nitrosoquinoline 1-oxide |
Formule moléculaire |
C9H6N2O2 |
Poids moléculaire |
174.16 g/mol |
Nom IUPAC |
4-nitroso-1-oxidoquinolin-1-ium |
InChI |
InChI=1S/C9H6N2O2/c12-10-8-5-6-11(13)9-4-2-1-3-7(8)9/h1-6H |
Clé InChI |
HDODESNNQIATIS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC=[N+]2[O-])N=O |
Synonymes |
4-Nitrosoquinoline 1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



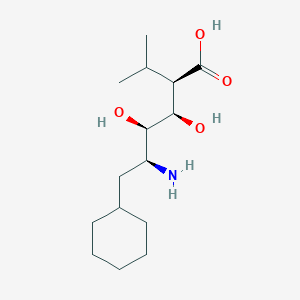
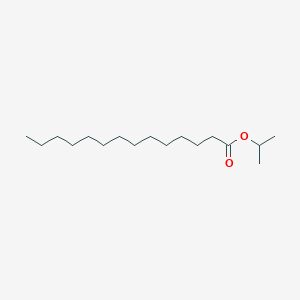
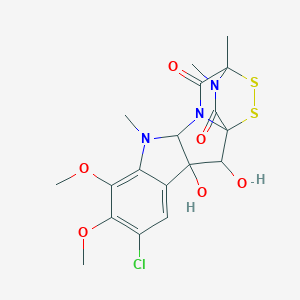
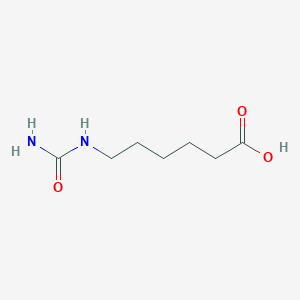


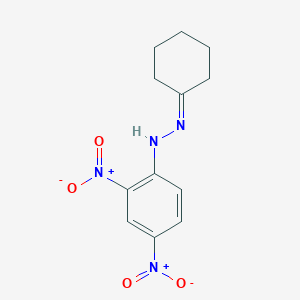

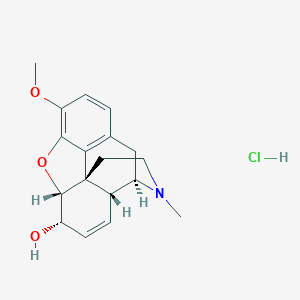
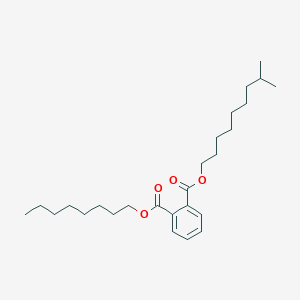

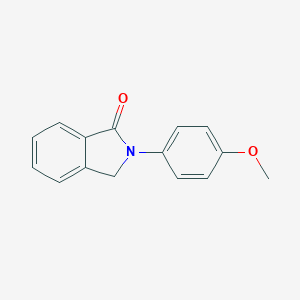
![2-Propenoic acid, 4-[methyl[(nonafluorobutyl)sulfonyl]amino]butyl ester](/img/structure/B73735.png)
